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Abstract
Mediator complex subunit 27 (Med27) is an integral component of the Mediator complex, a

crucial coactivator in RNA polymerase II (Pol II)-dependent transcription. This guide provides a

comprehensive overview of the current understanding of Med27's function in regulating gene

expression. It delves into the molecular mechanisms of Med27's action, its interaction with

transcription factors and other Mediator subunits, and its involvement in critical cellular

processes and disease states, including neurodevelopmental disorders and cancer. This

document summarizes key quantitative data, details relevant experimental methodologies, and

visualizes the signaling pathways and experimental workflows involving Med27.

Introduction: The Mediator Complex and the Central
Role of Med27
Gene transcription in eukaryotes is a tightly regulated process orchestrated by a multitude of

proteins. The Mediator complex is a multi-protein assembly that serves as a central hub for

integrating regulatory signals from gene-specific transcription factors to the basal transcriptional

machinery, thereby controlling the initiation and elongation of transcription by RNA polymerase

II.[1][2] The Mediator complex is organized into four distinct modules: the Head, Middle, Tail,

and Kinase modules.
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Med27 is a key subunit located in the Head module of the Mediator complex.[2] It plays a

critical role in the structural integrity and function of the complex.[1] Emerging evidence

highlights the indispensable role of Med27 in a variety of biological processes, from embryonic

development to the pathogenesis of human diseases.[2][3]

Molecular Function of Med27 in Transcriptional
Regulation
Med27 functions as a scaffold protein within the Mediator complex, facilitating the interaction

between transcription factors and the Pol II machinery.[2][4] Its primary roles include:

Bridging Enhancers and Promoters: Med27, as part of the Mediator complex, acts as a

physical bridge between transcription factors bound to distal enhancer elements and the Pol

II complex assembled at the promoter.[1][2] This interaction is essential for the efficient

initiation of transcription.

Stabilizing the Pre-Initiation Complex (PIC): By interacting with both transcription factors and

components of the PIC, Med27 helps to stabilize this multi-protein complex at the promoter,

a prerequisite for successful transcription initiation.[1]

Recruitment of Chromatin Modifying Enzymes: The Mediator complex, including Med27, can

recruit chromatin remodeling complexes and histone-modifying enzymes to target gene

promoters, thereby creating a chromatin environment conducive to transcription.[1]

Quantitative Data on Med27 Function
While comprehensive quantitative data on Med27's biochemical parameters are still emerging,

several studies have provided valuable insights into its functional interactions and the

consequences of its dysregulation.

Downstream Target Gene Expression Changes
RNA-sequencing (RNA-seq) and quantitative PCR (qPCR) have been employed to identify

genes whose expression is dependent on Med27. Loss-of-function studies in various model

systems have revealed significant changes in the transcriptome.
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Protein-Protein Interactions
Co-immunoprecipitation (Co-IP) followed by mass spectrometry has been instrumental in

identifying proteins that interact with Med27, providing a glimpse into its functional network.
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Med27 in Signaling Pathways
Med27 has been implicated in the regulation of several key signaling pathways, particularly in

the context of cancer.

Wnt/β-catenin Signaling Pathway
Studies in adrenal cortical carcinoma have shown that knockdown of MED27 leads to the

downregulation of proteins involved in the Wnt/β-catenin signaling pathway.[4] This suggests

that Med27 may play a role in maintaining the activity of this pathway, which is often

dysregulated in cancer.
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Med27's role in the Wnt/β-catenin pathway.
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AKT/MAPK Signaling Pathway
In melanoma, silencing of MED27 has been shown to inhibit cell proliferation and induce

apoptosis, accompanied by the inactivation of the PI3K/AKT and MAPK/ERK signaling

pathways.[6] This suggests that Med27 may be required for the sustained activation of these

pro-survival and pro-proliferative pathways in cancer cells.
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Med27's potential influence on the AKT/MAPK pathway.
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NF-κB Signaling Pathway
In glioma and melanoma, MED27 has been shown to interact with NF-κB and its coactivator

p300.[6] Silencing of MED27 leads to a decrease in the expression of iNOS, a downstream

target of NF-κB, and inhibits the nuclear translocation of the p50/p65 NF-κB subunits.[6]
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Med27's involvement in the NF-κB signaling pathway.
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Med27 in Disease
Mutations and dysregulation of MED27 have been linked to several human diseases,

underscoring its critical role in maintaining cellular homeostasis.

Neurodevelopmental Disorders
Biallelic mutations in the MED27 gene have been identified as the cause of a novel autosomal

recessive neurodevelopmental disorder.[1][3] Patients with this disorder exhibit global

developmental delay, intellectual disability, dystonia, and cerebellar hypoplasia.[1][3] Studies in

zebrafish models have recapitulated these phenotypes, demonstrating that Med27 is essential

for proper neurogenesis and cerebellar development.[2]

Cancer
As highlighted in the signaling pathways section, Med27 has been implicated in the

progression of several cancers, including breast cancer, melanoma, glioma, and adrenal

cortical carcinoma.[2][4][6] In these contexts, Med27 often acts as an oncogene, promoting cell

proliferation, survival, and metastasis.

Experimental Protocols
The study of Med27's function relies on a variety of molecular and cellular biology techniques.

Below are detailed methodologies for three key experiments.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of Med27, providing insights into

the genes it directly regulates.

Objective: To map the genomic locations where Med27 is bound.

Methodology:

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

Chromatin Shearing: The chromatin is isolated and sheared into small fragments (200-600

bp) by sonication or enzymatic digestion.
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Immunoprecipitation: An antibody specific to Med27 is used to immunoprecipitate the

Med27-DNA complexes.

Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.

Library Preparation and Sequencing: The purified DNA fragments are prepared for high-

throughput sequencing.

Data Analysis: The sequencing reads are mapped to the genome, and peaks are called to

identify regions of Med27 enrichment.
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ChIP-seq Experimental Workflow
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Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Co-immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that interact with Med27 within the cell.

Objective: To identify proteins that form a complex with Med27.
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Methodology:

Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein

interactions.

Immunoprecipitation: An antibody against Med27 is added to the cell lysate to form an

antibody-Med27-interacting protein complex.

Complex Capture: Protein A/G beads are added to capture the antibody-protein complex.

Washing: The beads are washed to remove non-specifically bound proteins.

Elution: The bound proteins are eluted from the beads.

Analysis: The eluted proteins are analyzed by Western blotting or mass spectrometry to

identify the interacting partners.
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Co-immunoprecipitation (Co-IP) Workflow
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Workflow for Co-immunoprecipitation (Co-IP).

Dual-Luciferase Reporter Assay
This assay is used to quantify the effect of Med27 on the transcriptional activity of a specific

gene promoter.

Objective: To measure the Med27-dependent activity of a target gene promoter.
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Methodology:

Plasmid Construction: A reporter plasmid is constructed containing the promoter of the target

gene upstream of a firefly luciferase gene. A second plasmid containing a Renilla luciferase

gene under a constitutive promoter is used as a transfection control.

Transfection: Cells are co-transfected with the reporter plasmid, the control plasmid, and a

plasmid expressing Med27 (or an siRNA against Med27).

Cell Lysis: After a period of incubation, the cells are lysed.

Luciferase Activity Measurement: The activities of both firefly and Renilla luciferases are

measured sequentially using a luminometer.

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to

control for transfection efficiency. The relative luciferase activity is then compared between

different experimental conditions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 17 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b024687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dual-Luciferase Reporter Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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